Methyl 2-chloro-3-iodobenzoate
Overview
Description
Methyl 2-chloro-3-iodobenzoate is an aromatic haloester with the molecular formula C8H6ClIO2. This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a methyl ester functional group. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-iodobenzoate can be synthesized through a multi-step process starting from 2-chlorobenzoic acid. The general synthetic route involves the following steps:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of methyl 2-chloro-3-iodobenzyl alcohol.
Oxidation: Formation of 2-chloro-3-iodobenzoic acid.
Scientific Research Applications
Methyl 2-chloro-3-iodobenzoate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of bioactive compounds and drug candidates.
Materials Science: It is employed in the synthesis of materials with specific properties, such as liquid crystals and polymers.
Biological Research: It is used as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-iodobenzoate depends on its specific application and the target molecule it interacts withThe presence of both chlorine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl 2-iodobenzoate: Similar structure but lacks the chlorine atom. It is used in similar applications but may exhibit different reactivity due to the absence of chlorine.
Methyl 2-chlorobenzoate: Lacks the iodine atom. It is used in organic synthesis but may have different reactivity and applications compared to methyl 2-chloro-3-iodobenzoate.
Methyl 2-amino-5-chloro-3-iodobenzoate: Contains an amino group in addition to chlorine and iodine. .
Uniqueness: this compound is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for selective reactivity and versatility in organic synthesis. This dual halogenation provides opportunities for the development of novel compounds with specific properties and applications.
Properties
IUPAC Name |
methyl 2-chloro-3-iodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAUXDXECONDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305342 | |
Record name | Methyl 2-chloro-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620621-51-4 | |
Record name | Methyl 2-chloro-3-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620621-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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